

chemical structure and properties of BC11-38

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Compound of Interest

Compound Name: BC11-38

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BC11-38: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **BC11-38**, a selective phosphodiesterase 11 (PDE11) inhibitor. Detailed experimental protocols for key assays and a visualization of the relevant signaling pathway are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

BC11-38, with the chemical name 6,7-Dihydro-3-phenyl-2-(propylthio)thieno[3,2-d]pyrimidin-4(3H)-one, is a potent and selective inhibitor of PDE11.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Source	
Molecular Formula	C15H16N2OS2	[1]	
Molecular Weight	304.4 g/mol [1]		
CAS Number	68770-80-9	[1]	
Purity	>98%	[1]	
Solubility	Soluble in DMSO at 50 mg/mL and ethanol at 14 mg/mL.[1]	[1]	
Storage	Store lyophilized powder at room temperature, desiccated. In solution, store at -20°C for up to 3 months.[1]	[1]	

Biological Activity

BC11-38 is a selective inhibitor of phosphodiesterase 11 (PDE11), an enzyme responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE11, **BC11-38** leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP activates protein kinase A (PKA), which in turn can lead to the phosphorylation of downstream targets such as the transcription factor ATF-1.[2] In human adrenocortical H295R cells, treatment with **BC11-38** has been shown to increase cortisol production.[1][3]

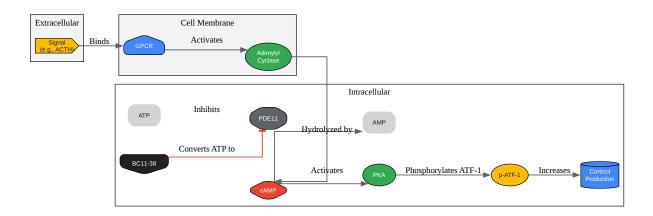
The inhibitory activity of **BC11-38** against various phosphodiesterases is summarized in the following table.

Target	IC50 (μM)	Selectivity vs. PDE11	Source
PDE11	<0.33	-	[1]
Other PDEs	>100	>100-fold	[1]

Signaling Pathway



The mechanism of action of **BC11-38** involves the modulation of the cAMP signaling pathway through the inhibition of PDE11. A simplified representation of this pathway is depicted below.



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Caption: **BC11-38** inhibits PDE11, increasing cAMP levels and downstream signaling.

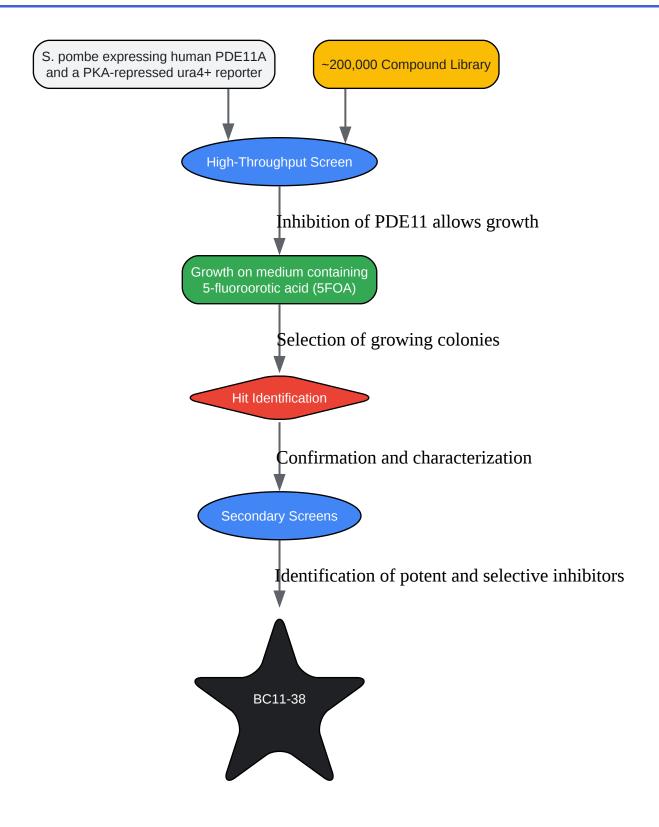
Experimental Protocols

The following are detailed methodologies for key experiments involving **BC11-38**, based on established protocols and the primary literature.

Yeast-Based High-Throughput Screen for PDE11 Inhibitors

This protocol describes the foundational method used to identify **BC11-38**.[3]





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Caption: Workflow for the yeast-based screen to identify PDE11 inhibitors.

Methodology:



- Yeast Strain: A genetically modified strain of Schizosaccharomyces pombe is used, which
 expresses human PDE11A. This strain also contains a reporter system where the ura4+
 gene is under the control of a PKA-repressed promoter.
- Principle: In this system, high PDE11A activity leads to low cAMP levels, which in turn results in low PKA activity and expression of ura4+. The Ura4 protein converts 5-fluoroorotic acid (5FOA) into a toxic product, preventing cell growth. Inhibition of PDE11A by a compound increases cAMP levels, activates PKA, represses ura4+ expression, and allows for cell growth in the presence of 5FOA.
- High-Throughput Screening: A library of approximately 200,000 small molecules is screened
 in a multi-well plate format. Each well contains the engineered yeast strain in a growth
 medium containing 5FOA.
- Hit Identification: Wells exhibiting cell growth are identified as containing potential PDE11 inhibitors.
- Secondary Screens: "Hit" compounds are subjected to further testing to confirm their activity, determine their potency (IC50), and assess their selectivity against other PDE families.

Intracellular cAMP Measurement in H295R Cells

This protocol details the measurement of intracellular cAMP levels in human adrenocortical H295R cells following treatment with **BC11-38**.

Methodology:

- Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium (e.g., DMEM/F12 supplemented with serum and antibiotics) until they reach the desired confluence.
- Cell Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of **BC11-38** or a vehicle control (e.g., DMSO). The cells are incubated for a specified period (e.g., 30 minutes to 24 hours).



- Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit, such as a LANCE Ultra cAMP kit or a similar TR-FRET-based assay. The assay is performed according to the manufacturer's instructions.
- Data Analysis: The measured cAMP levels in the treated cells are compared to those in the vehicle-treated control cells to determine the effect of BC11-38 on intracellular cAMP accumulation.

Cortisol Production Assay in H295R Cells

This protocol outlines the procedure for measuring cortisol production in H295R cells in response to **BC11-38** treatment.

Methodology:

- Cell Culture and Plating: H295R cells are cultured and plated in 24-well or 96-well plates as described in the cAMP assay protocol.
- Compound Treatment: The cells are treated with different concentrations of **BC11-38** or a vehicle control in a serum-free medium. The incubation period is typically 24 to 48 hours to allow for cortisol synthesis and secretion.
- Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
- Cortisol Measurement: The concentration of cortisol in the supernatant is quantified using a commercially available Cortisol ELISA kit. The assay is performed according to the manufacturer's protocol.
- Data Analysis: The amount of cortisol produced by the BC11-38-treated cells is compared to
 that of the vehicle-treated control cells to assess the stimulatory effect of the compound on
 cortisol synthesis.

Conclusion

BC11-38 is a valuable research tool for investigating the physiological and pathological roles of PDE11. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies.



The experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of PDE11 inhibition in various disease models.

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